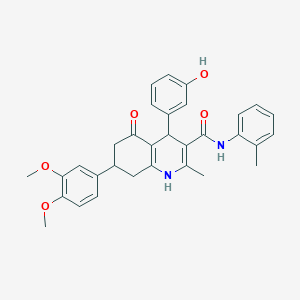

7-(3,4-dimethoxyphenyl)-4-(3-hydroxyphenyl)-2-methyl-N-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

説明

Quinoline derivatives are a class of compounds with a wide range of biological and pharmacological activities. The introduction of various functional groups into the quinoline core can significantly affect their chemical behavior and potential applications in medicine and materials science.

Synthesis Analysis

Synthesis of quinoline derivatives often involves multi-step organic reactions, including cyclization, substitution, and functional group transformations. For example, Mizuno et al. (2006) described the efficient synthesis of quinoline metabolites using protective groups and cyclization reactions (Mizuno, Yamashita, Sawai, Nakamoto, & Goto, 2006). Similarly, synthesis strategies may involve reactions like Friedel–Crafts alkylation, Krohnke pyridine synthesis, and other heterocycle-forming reactions.

Molecular Structure Analysis

The structural analysis of quinoline derivatives, including X-ray crystallography and NMR spectroscopy, reveals detailed information about their molecular conformation, bonding, and stereochemistry. Shishkina et al. (2018) reported on the polymorphic modifications and crystal structure of a quinoline derivative, highlighting the importance of molecular interactions in the solid state (Shishkina, Levandovskiy, Ukrainets, Sidorenko, Grinevich, & Yanchuk, 2018).

科学的研究の応用

Cytotoxic Activity in Cancer Research

Quinoline derivatives, including carboxamide compounds, have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. For example, a study explored the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, which demonstrated potent cytotoxic properties against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines. Some derivatives showed IC(50) values less than 10 nM, indicating their potential as therapeutic agents in cancer treatment (Deady et al., 2003).

Material Science and Polymer Research

Research on quinoline derivatives extends into material science, where these compounds are utilized in the synthesis of new polymers with exceptional properties. A study on polyamides containing a quinoxaline moiety revealed the synthesis of new polyamides characterized by excellent thermal stability and solubility in polar aprotic solvents, showcasing their utility in high-performance materials (Patil et al., 2011).

Pharmacological Applications

Quinoline carboxamides have been investigated for various pharmacological applications. For instance, a study on cinchophen analogs, including quinoline carboxamide derivatives, indicated potential analgesic and anti-inflammatory activities, suggesting their applicability in developing new therapeutic agents (Mishra et al., 1988).

Photophysical and Fluorescent Studies

Quinoline derivatives have been explored for their photophysical properties, including studies on excited-state intramolecular proton transfer (ESIPT) inspired azole-quinoline-based fluorophores. These compounds exhibited unique dual emissions and large Stokes shifts, demonstrating their potential as fluorescent probes for biological and chemical sensing applications (Padalkar & Sekar, 2014).

Advanced Polymerization Techniques

In the field of polymer science, quinoline derivatives have facilitated the development of novel polymerization techniques. A study on the room-temperature free-radical-induced polymerization of a quinoline-containing monomer highlighted a unique approach to synthesizing thermosetting resin systems for high-temperature applications, underscoring the versatility of quinoline derivatives in advanced material synthesis (Baek et al., 2003).

特性

IUPAC Name |

7-(3,4-dimethoxyphenyl)-4-(3-hydroxyphenyl)-2-methyl-N-(2-methylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H32N2O5/c1-18-8-5-6-11-24(18)34-32(37)29-19(2)33-25-15-22(20-12-13-27(38-3)28(17-20)39-4)16-26(36)31(25)30(29)21-9-7-10-23(35)14-21/h5-14,17,22,30,33,35H,15-16H2,1-4H3,(H,34,37) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVLUHOHDBHLQKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=C(NC3=C(C2C4=CC(=CC=C4)O)C(=O)CC(C3)C5=CC(=C(C=C5)OC)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H32N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(3,4-dimethoxyphenyl)-4-(3-hydroxyphenyl)-2-methyl-N-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4582238.png)

![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-N'-cyclopentylthiourea](/img/structure/B4582245.png)

![16-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]androstane-3,17-diol](/img/structure/B4582246.png)

![N~2~-[4-(benzyloxy)phenyl]-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4582252.png)

![N-(4-fluorobenzyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4582256.png)

![N~1~-cycloheptyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4582268.png)

![1-[4-(2,4-dimethylphenoxy)butyl]azepane](/img/structure/B4582275.png)

![(2,1,3-benzothiadiazol-5-ylmethyl){[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine](/img/structure/B4582276.png)

![1-[(3,4-dimethylphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4582283.png)

![N-[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine](/img/structure/B4582318.png)

![N-benzyl-2-oxo-3-(2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-ylidene)propanamide](/img/structure/B4582323.png)

![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4582335.png)